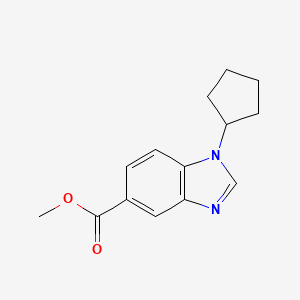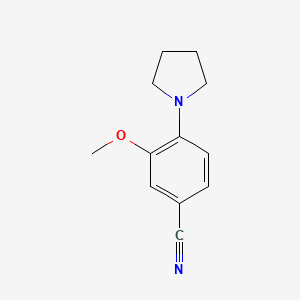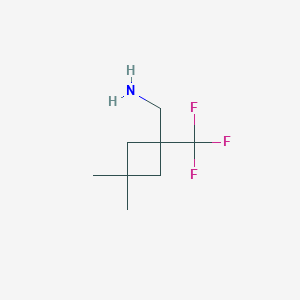
2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline
Overview
Description
2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline, also known as CF3-DAQ, is a heterocyclic organic compound of the quinoline family. It has a molecular formula of C9H8ClF2N and an average mass of 203.616 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline consists of a quinoline ring, which is a type of heterocyclic compound. This ring is substituted with two fluorine atoms and one chlorine atom .Scientific Research Applications
Synthesis of Other Compounds
Fluorinated quinolines, like “2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline”, can be used in the synthesis of other complex organic compounds. They can undergo a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Pharmaceutical Research
Fluorinated quinolines have found significant use in pharmaceutical research. They form the basis for the development of synthetic antimalarial drugs, such as fluoroquine and mefloquine . The antineoplastic drug Brequinar® and its analogs have also been developed based on the quinoline structure .
Enzyme Inhibition
Many synthetic quinolines have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
Agriculture
A number of fluorinated quinolines have found application in agriculture . While specific applications for “2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline” are not mentioned, it’s plausible that it could be used in similar ways.
Liquid Crystal Components
Fluorinated quinolines have also been used as components for liquid crystals . Given the structural similarity, “2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline” could potentially be used in this field as well.
Dye Manufacturing
Quinolines form the basis for the production of cyanine dyes . It’s possible that “2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline” could be used in the development of new dyes.
properties
IUPAC Name |
2-chloro-5,5-difluoro-7,8-dihydro-6H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2N/c10-8-4-3-6-7(13-8)2-1-5-9(6,11)12/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTVDTPWSNFBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)Cl)C(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



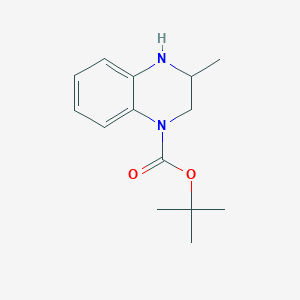

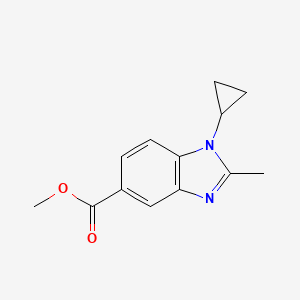
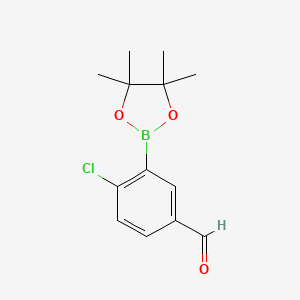
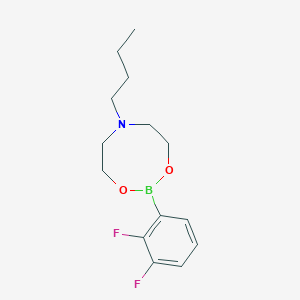

![N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanaminebis(trifluoroacetate)](/img/structure/B1492512.png)

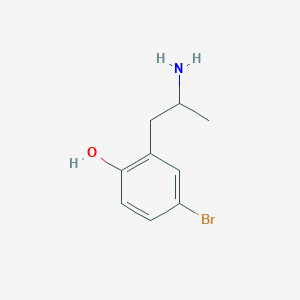
![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)
